

Spectroscopic Profile of α,α' -Dibromo-p-xylene (CAS 623-24-5): A Technical Guide

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Compound of Interest

Compound Name: *Dibromo p-xylene*

Cat. No.: *B8357568*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound α,α' -Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented herein is intended to support research and development activities by providing comprehensive data and methodologies related to its structural characterization.

Compound Information

- Chemical Name: α,α' -Dibromo-p-xylene
- Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]
- CAS Number: 623-24-5[1][2]
- Molecular Formula: $C_8H_8Br_2$ [2][3]
- Molecular Weight: 263.96 g/mol [3][4]
- Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for α,α' -Dibromo-p-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37	Singlet	4H	Aromatic protons (Ar-H)
4.48	Singlet	4H	Methylene protons (-CH ₂ Br)

¹³C NMR Data[5]

Chemical Shift (δ) ppm	Assignment
138.1	Aromatic carbons (C-1, C-4)
129.6	Aromatic carbons (C-2, C-3, C-5, C-6)
33.0	Methylene carbons (-CH ₂ Br)

Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Description
2346	Strong
1456	Weak
1433	Weak
1221	Strong
1211	Strong
1187	Strong
766	Strong
738	Strong

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).^[6] The key fragments are listed below.

m/z	Relative Intensity	Possible Fragment
184	High	$[M - Br]^+$
104	High	$[M - 2Br]^+$ or $[C_8H_8]^+$
264	Moderate	$[M]^+$ (Molecular Ion)

Experimental Protocols

NMR Spectroscopy

Instrumentation: The 1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer.

Sample Preparation: A sample of α,α' -Dibromo-p-xylene was dissolved in deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

- 1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground α,α' -Dibromo-p-xylene was mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was thoroughly ground to a fine, homogeneous powder.
- A portion of the mixture was transferred to a pellet-pressing die.
- The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.^{[7][8][9]}

Data Acquisition:

- A background spectrum of a pure KBr pellet was recorded.
- The sample pellet was placed in the spectrometer's sample holder.
- The infrared spectrum was recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was utilized.

Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or as a solid probe.

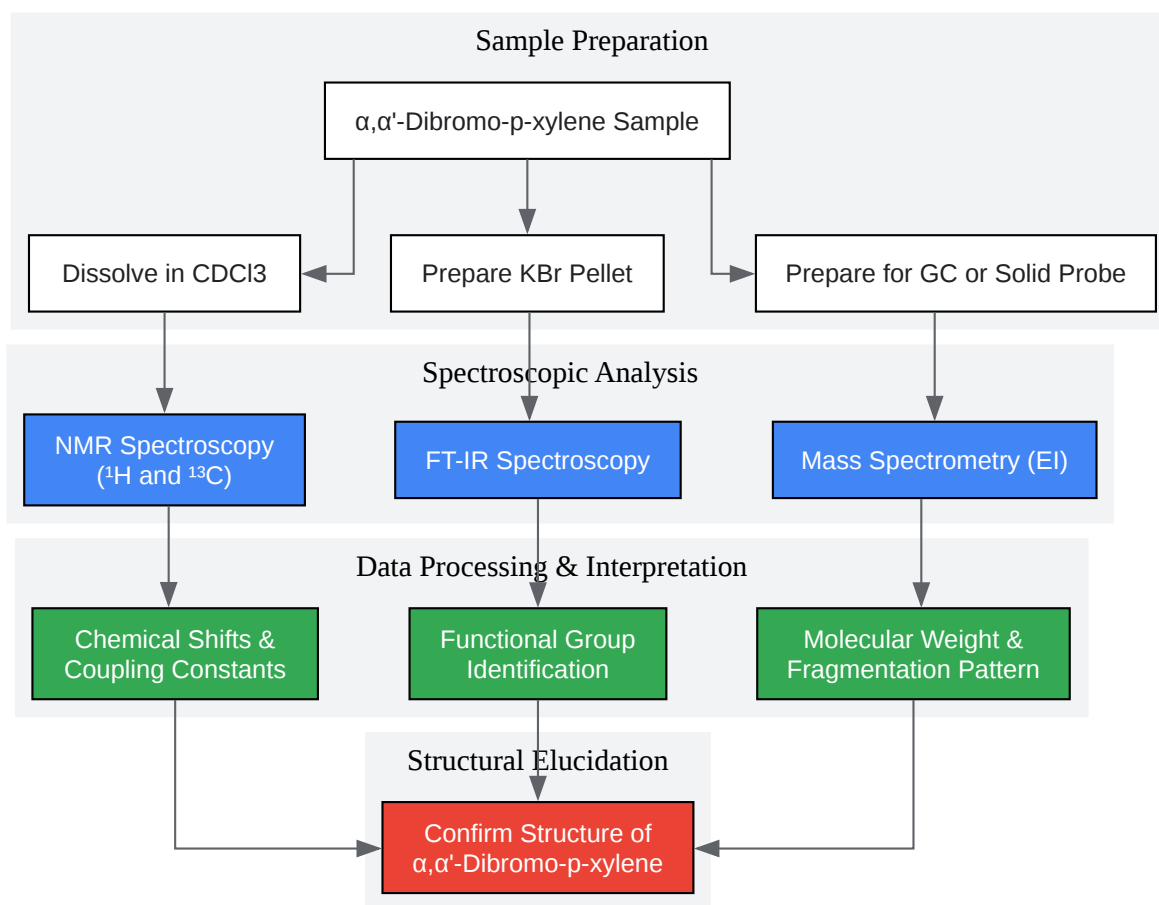
Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An ion detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α,α' -Dibromo-p-xylene.



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- To cite this document: BenchChem. [Spectroscopic Profile of α,α' -Dibromo-p-xylene (CAS 623-24-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8357568#cas-number-623-24-5-spectroscopic-data-nmr-ir-mass-spec]

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